2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
The compound 2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a bipyrazole derivative featuring a 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] core. Key structural attributes include:
- A 3-methoxyphenyl substituent at the 5-position of the bipyrazole ring.
- 1',3'-diphenyl groups contributing aromatic bulk.
- A hydroxyethylamino side chain linked to an ethanone moiety.
While direct bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole- and pyrazole-based derivatives) exhibit antimicrobial and anti-inflammatory properties, as noted in and .
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-37-24-14-8-11-22(17-24)26-18-27(34(31-26)28(36)19-30-15-16-35)25-20-33(23-12-6-3-7-13-23)32-29(25)21-9-4-2-5-10-21/h2-14,17,20,27,30,35H,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSORJHOQTQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a bipyridazine core and various functional groups that suggest diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including relevant case studies and research findings.
Structural Features
The compound's structure can be broken down into key components:
- Bipyridazine Core : This heterocyclic structure is known for its pharmacological properties.
- Hydroxyethyl Amino Group : Contributes to solubility and potential interactions with biological targets.
- Ethanone Moiety : Often involved in various chemical reactions and biological processes.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit notable anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 3.79 | Induces apoptosis |
| 2 | MCF7 | 12.50 | Inhibits cell proliferation |
| 3 | HepG2 | 0.71 | VEGF inhibition |
These findings highlight the potential of this compound in targeting cancer cells through similar mechanisms.
The mechanism of action for compounds related to bipyridazines often involves:
- Inhibition of Kinases : Many pyrazole derivatives act on kinases like Aurora-A and CDK2, which are critical in cell cycle regulation.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Antiangiogenic Effects : Some derivatives inhibit the proliferation of endothelial cells, thereby blocking tumor vascularization.
Study on Pyrazole Derivatives
A study conducted by Fan et al. evaluated the cytotoxic effects of pyrazole derivatives on A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.08 µM, suggesting that structural modifications can enhance biological activity .
Comparative Analysis
A comparative analysis of various pyrazole-based compounds revealed that those with additional functional groups, such as hydroxyethyl or methoxy substituents, often displayed improved potency against specific cancer types. The presence of these groups appears to facilitate better interaction with biological targets .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a bipyrazole scaffold with several analogs but differs in substituents and functional groups. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3-methoxyphenyl group (electron-donating) contrasts with 5m’s 4-nitrophenyl (electron-withdrawing), which may reduce electrophilicity but enhance solubility .
- Hydrogen Bonding: The hydroxyethylamino group in the target likely improves aqueous solubility compared to 5m’s thiazolone carbonyl, which may prioritize membrane permeability .
Physicochemical Properties
Comparative data on solubility, stability, and electronic properties:
Computational Insights :
- Analogous compounds in underwent AM1/B3LYP calculations to predict charge distribution and reactivity.
Key Challenges :
- The target’s dihydrobipyrazole core may require controlled reduction steps to avoid over-saturation.
- Steric hindrance from 1',3'-diphenyl groups could complicate regioselectivity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
